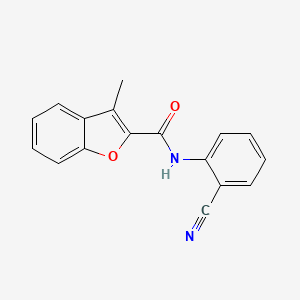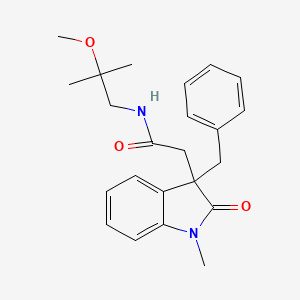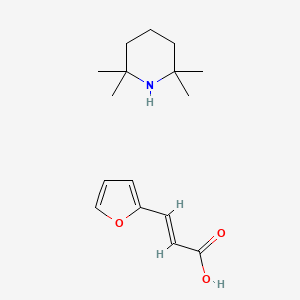
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as BMF, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BMF is a benzofuran derivative that has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide has been found to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. Research has shown that this compound has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory properties, reducing inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have anti-viral properties, inhibiting the replication of several viruses, including HIV and HCV.
Mecanismo De Acción
The exact mechanism of action of N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide is not fully understood, but research has shown that it may act through multiple pathways. This compound has been found to inhibit the activity of several enzymes, including kinases and proteases, which are involved in cell signaling and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound may also modulate the immune system, reducing inflammation and enhancing anti-viral responses.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models of cancer and inflammatory diseases. This compound has also been shown to enhance the immune response, increasing the production of cytokines and chemokines that are involved in anti-viral and anti-tumor responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. However, there are also some limitations to using this compound in lab experiments. This compound is not very water-soluble, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to determine the optimal dosing and administration of this compound in vivo and to investigate its long-term safety and efficacy. Additionally, research is needed to better understand the mechanism of action of this compound and to identify potential drug targets for its use. Finally, research is needed to investigate the potential use of this compound as an anti-viral agent, particularly in the treatment of HIV and HCV.
Métodos De Síntesis
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Ullmann reaction. The most common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-methyl-2-benzofuranboronic acid with 2-cyanophenylboronic acid in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-13-7-3-5-9-15(13)21-16(11)17(20)19-14-8-4-2-6-12(14)10-18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCAHPGUVNWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5336037.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5336043.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5336059.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5336065.png)
![2-(2-furyl)-4-[(3-methoxy-2-methylphenoxy)methyl]-5-methyl-1,3-oxazole](/img/structure/B5336070.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(1H)-pyridinone](/img/structure/B5336075.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-phenylacrylate](/img/structure/B5336082.png)

![1'-(1,3-benzoxazol-2-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5336100.png)
![2-{5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5336103.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5336111.png)
![(4aS*,8aR*)-6-(2-methyl-3-furoyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5336122.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5336127.png)

